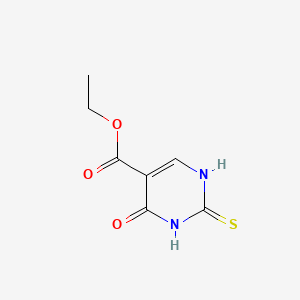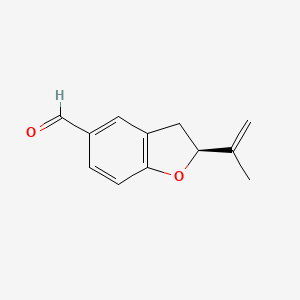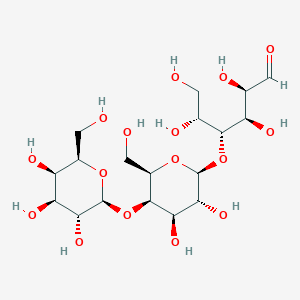
5-Carbethoxy-2-thiouracil
Vue d'ensemble
Description
5-Carbethoxy-2-thiouracil, also known as Ethyl 2-thiouracil-5-carboxylate or ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a compound that has been found to have potential anti-bacterial and anti-tumor applications . It appears as a slightly orange fine crystalline powder .
Synthesis Analysis
The synthesis of 5-Carbethoxy-2-thiouracil involves reactions with copper(I) halides CuX (X = Cl, Br, I) to give dinuclear complexes of the formula [CuX (eitotH)2]2. Mononuclear mixed ligand complexes of the formula [CuX (PPh3)2 (eitotH)2] result when the reactions are carried out in the presence of two equivalents of triphenylphosphine (PPh3) .Molecular Structure Analysis
The molecular formula of 5-Carbethoxy-2-thiouracil is C7H8N2O3S . The structure determination of 5-carboxy-2-thiouracil shows it to exist in the lactam-thione form .Chemical Reactions Analysis
5-Carbethoxy-2-thiouracil reacts with copper(I) halides CuX (X = Cl, Br, I) to give dinuclear complexes of the formula [CuX (eitotH2)2]2. Mononuclear mixed-ligand complexes of the formula [CuX (PPh3)2 (eitotH2)] result when the reactions are performed in the presence of two equivalents of triphenylphosphine (PPh3) .Physical And Chemical Properties Analysis
5-Carbethoxy-2-thiouracil is a slightly orange fine crystalline powder . Its molecular weight is 200.22 g/mol .Applications De Recherche Scientifique
Antimicrobial Agent Development
5-Carbethoxy-2-thiouracil: has been utilized in the synthesis of metal complexes with notable antimicrobial properties . These complexes have been tested against a range of Gram-positive and Gram-negative bacteria, as well as yeasts, showing promising results. The compound’s ability to form stable complexes with metals like copper, palladium, and gold enhances its potential as a base for developing new antimicrobial agents.
Cancer Research
The compound’s derivatives, particularly when complexed with metals, have shown cytotoxicity against tumor cell lines . This suggests a potential application in cancer research, where 5-Carbethoxy-2-thiouracil could be a precursor for compounds in chemotherapeutic drugs, especially considering its high cytostatic activity when complexed with platinum and palladium.
Enzyme Inhibition Studies
Due to its structural similarity to nucleic acid components, 5-Carbethoxy-2-thiouracil can act as an inhibitor for certain enzymes involved in nucleic acid synthesis . This property is valuable for studying enzyme mechanisms and for the development of drugs that target these enzymes.
Material Science
In material science, 5-Carbethoxy-2-thiouracil can be used to create novel materials with specific optical and electronic properties . Its ability to form complexes with various metals can lead to the development of new materials for electronic applications.
Analytical Chemistry
The compound has applications in analytical chemistry, where it can be used as a reagent or a standard in chromatographic methods for the separation and quantification of various substances .
Spectroscopy and Structural Analysis
5-Carbethoxy-2-thiouracil: is a subject of interest in spectroscopic studies due to its unique spectral properties. It is used to understand molecular structures and interactions through techniques like UV-Vis, IR, Mass, and NMR spectroscopy .
Synthesis of Heterocyclic Compounds
It serves as a precursor in the synthesis of a wide range of functionalized and fused pyrimidine heterocycles, which are important in pharmaceutical chemistry . These heterocycles have diverse applications, including as building blocks for drugs and agrochemicals.
Pharmacology
Lastly, in pharmacology, 5-Carbethoxy-2-thiouracil is explored for its potential therapeutic applications. Its structural features make it a candidate for drug design, especially in the development of drugs targeting specific cellular pathways .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Research on 5-Carbethoxy-2-thiouracil and its derivatives is ongoing, with a focus on their potential anti-bacterial and anti-tumor applications . Some of the metal complexes of 2-thiouracil and its derivatives are being studied for their use in the treatment of tuberculosis, arthritis, and various types of cancer .
Propriétés
IUPAC Name |
ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSHLBWRUOCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191435 | |
| Record name | 5-Carbethoxy-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38026-46-9 | |
| Record name | Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38026-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carbethoxy-2-thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38026-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 38026-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Carbethoxy-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-thiouracil-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-carbethoxy-2-thiouracil synthesized?
A2: An efficient synthesis route involves a one-step acid-mediated cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEMM) and thioureas. [] This method offers advantages in terms of yield and simplicity compared to multi-step procedures. Alternatively, a two-step process can be employed under milder reaction conditions, first yielding thioureidomethylenemalonates, which can then be cyclized to form the desired 5-carbethoxy-2-thiouracil. []
Q2: What types of chemical reactions can 5-carbethoxy-2-thiouracil undergo?
A3: 5-Carbethoxy-2-thiouracil displays interesting reactivity towards alkylating agents and nucleophiles. Under phase-transfer catalysis (PTC) conditions, it can undergo either S-monoalkylation or simultaneous S- and N-dialkylation depending on the specific alkylating agent and reaction conditions. [] Additionally, it can participate in nucleophilic addition reactions. For example, reactions with methylmagnesium iodide, hydroxylamine, and hydrazine have been reported, allowing for further structural modifications. []
Q3: What spectroscopic techniques are useful for characterizing 5-carbethoxy-2-thiouracil and its derivatives?
A3: Various spectroscopic methods have been employed to characterize 5-carbethoxy-2-thiouracil and its derivatives. These include:
- Electronic spectroscopy (UV-Vis): Helps determine the electronic transitions within the molecule and can be influenced by solvent polarity and pH. [] This can be particularly relevant for understanding the compound's behavior in different biological environments.
Q4: What is the significance of the 2-thiouracil moiety in medicinal chemistry?
A4: The 2-thiouracil scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. Derivatives of 2-thiouracil have garnered significant interest for their potential as:
- Antiviral agents: Certain S-substituted 2-thiouracils exhibit potent reverse transcriptase inhibiting activity, making them promising candidates for anti-HIV drug development. []
- Anti-leishmanial agents: Several 5,6-substituted 2-thiouracils have shown encouraging activity against Leishmania parasites. The S-C(=N-)N structural unit present in these compounds is thought to contribute to their anti-leishmanial and immunostimulatory properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11S,12S,13S,16R,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1220513.png)
![Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B1220515.png)
![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)









![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)
